3-hydroxyazetidine-1-sulfonyl fluoride
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Overview
Description
3-Hydroxyazetidine-1-sulfonyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxyazetidine-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources under mild conditions. For instance, a one-pot synthesis can be achieved by reacting sulfonates or sulfonic acids with fluoride sources such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst . Another method involves the use of fluorosulfonylation reactions, where fluorosulfonyl radicals are generated and reacted with suitable precursors .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves scalable and efficient processes. These methods typically utilize readily available starting materials and mild reaction conditions to ensure high yields and purity. For example, the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating reagent has been widely adopted in industrial settings due to its efficiency and ease of handling .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyazetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it reacts with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The hydroxyazetidine ring can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Electrophiles: Electrophiles such as alkyl halides or acyl chlorides are used in addition reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Hydroxyazetidine Derivatives: Formed from addition reactions involving the hydroxyazetidine ring.
Scientific Research Applications
3-Hydroxyazetidine-1-sulfonyl fluoride has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-hydroxyazetidine-1-sulfonyl fluoride involves its reactivity with specific amino acid residues in proteins. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic residues such as serine, threonine, lysine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyazetidine-1-carboxylic Acid: Another azetidine derivative used in medicinal chemistry.
Sulfonyl Chlorides: Similar in reactivity but less stable compared to sulfonyl fluorides.
Amino-oxetanes: Used as bioisosteres for amides and have similar applications in drug discovery.
Uniqueness
3-Hydroxyazetidine-1-sulfonyl fluoride is unique due to its combination of a hydroxyazetidine ring and a sulfonyl fluoride group. This dual functionality provides it with a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and medicine .
Properties
CAS No. |
2708181-89-7 |
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Molecular Formula |
C3H6FNO3S |
Molecular Weight |
155.1 |
Purity |
95 |
Origin of Product |
United States |
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